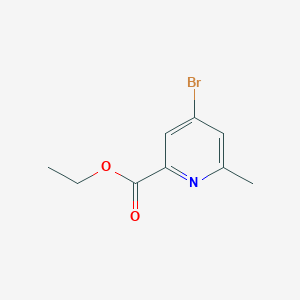

Ethyl 4-bromo-6-methylpicolinate

Description

Contextualization within Heterocyclic Compound Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. Among these, pyridine (B92270) and its derivatives are fundamental building blocks. Pyridine is a six-membered aromatic ring structurally similar to benzene, but with one carbon-hydrogen group replaced by a nitrogen atom. nih.govslideshare.net This nitrogen atom imparts distinct chemical properties, including basicity and polarity, making pyridine a unique and crucial scaffold in both organic and medicinal chemistry. nih.gov

Ethyl 4-bromo-6-methylpicolinate is a derivative of picolinic acid, which is a pyridine ring with a carboxylic acid at the 2-position. wikipedia.org Specifically, it is the ethyl ester of picolinic acid, further substituted with a bromine atom at the 4-position and a methyl group at the 6-position. This substitution pattern on the core pyridine structure is key to its synthetic utility, offering multiple sites for chemical modification. The presence of the nitrogen atom and the specific placement of the bromo and methyl groups influence the electronic properties and reactivity of the molecule, making it a subject of interest for synthetic chemists. nih.gov

Overview of Picolinate (B1231196) Derivatives as Versatile Synthetic Intermediates

Picolinate derivatives, esters of picolinic acid, are recognized as highly versatile intermediates in organic synthesis. Their structural and electronic characteristics allow them to form stable complexes with a wide variety of metal ions. nih.gov This chelating ability is a key feature, making them useful in coordination chemistry and for applications such as the development of imaging agents. nih.gov

In synthetic organic chemistry, the picolinate framework is a valuable precursor for constructing more elaborate molecular architectures, particularly in the pharmaceutical and agrochemical industries. numberanalytics.comnih.govresearchgate.net The pyridine ring system is a common feature in many biologically active compounds and approved drugs. nih.govrsc.org Picolinate derivatives serve as key building blocks for these complex targets. They can undergo a variety of chemical transformations, including:

Cross-Coupling Reactions: The presence of a halogen, such as the bromine atom in this compound, provides a reactive handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This allows for the formation of new carbon-carbon bonds, enabling the attachment of various aryl or vinyl groups.

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Reduction: The ester group can be reduced to an alcohol, providing another route for functional group transformation.

Hammick Reaction: Picolinic acid itself reacts with ketones to form pyridine-2-carbonols, a transformation that highlights the reactivity of this class of compounds. wikipedia.org

The ability to functionalize the pyridine ring at multiple positions makes picolinate derivatives powerful tools for creating diverse chemical libraries for drug discovery and material science. nih.govnumberanalytics.com

Research Significance and Current Gaps in the Academic Understanding of this compound

The research significance of this compound stems directly from its potential as a specialized building block in the synthesis of high-value chemical entities. The substituents on the pyridine ring give it a unique reactivity profile. The bromine atom is well-positioned for cross-coupling reactions, the methyl group can influence the electronic nature and steric environment of the ring, and the ethyl ester provides a site for modification or can be a part of the final target molecule. nih.gov Its structure is relevant to the development of novel compounds in medicinal chemistry, where pyridine scaffolds are known to be part of molecules with anticancer and other therapeutic properties. rsc.org

Despite its clear potential, there appear to be gaps in the comprehensive academic understanding of this compound. While its synthesis and use as an intermediate are documented in chemical literature and patents, detailed studies exploring the full scope of its reactivity and the optimization of its synthetic transformations are not widely published. Much of the available information positions it as a precursor, but in-depth investigations into its biological activity or its application in creating novel materials are less common. This suggests that while its utility as a synthetic tool is recognized, its full potential in various scientific domains may not yet be fully realized, representing an area ripe for further academic exploration.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 947179-03-5 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₉H₁₀BrNO₂ sigmaaldrich.comuni.lu |

| Molecular Weight | 244.09 g/mol |

| IUPAC Name | ethyl 4-bromo-6-methylpyridine-2-carboxylate uni.lu |

| Physical Form | Solid or Liquid sigmaaldrich.comsigmaaldrich.com |

| Purity | 95-98% sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | 2-8°C or 4°C sigmaaldrich.comsigmaaldrich.com |

| SMILES | CCOC(=O)C1=NC(=CC(=C1)Br)C uni.lu |

| InChIKey | AAPPRTUAEBBJOZ-UHFFFAOYSA-N sigmaaldrich.comuni.lu |

Properties

IUPAC Name |

ethyl 4-bromo-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-5-7(10)4-6(2)11-8/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPPRTUAEBBJOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC(=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Bromo 6 Methylpicolinate

Established Synthetic Routes and Reaction Pathway Design

The most common and established synthetic pathway to Ethyl 4-bromo-6-methylpicolinate involves a two-step process: the regioselective bromination of a 6-methylpicolinate precursor followed by the esterification of the resulting carboxylic acid with ethanol (B145695). The design of this pathway hinges on the careful control of reactivity and selectivity at each stage.

Esterification Protocols Employing Ethanol

The synthesis of the ethyl ester is typically achieved through Fischer-Speier esterification. byjus.commasterorganicchemistry.com This acid-catalyzed reaction involves the treatment of 4-bromo-6-methylpicolinic acid with an excess of ethanol, which acts as both the reactant and often as the solvent. The equilibrium of this reversible reaction is driven towards the formation of the ester by the large excess of ethanol and the removal of water, a byproduct of the reaction. byjus.commasterorganicchemistry.com

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is typically conducted under reflux conditions to ensure a sufficient reaction rate. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. For instance, using a 10-fold excess of ethanol in the presence of an acid catalyst can dramatically increase the yield of the corresponding ester to as high as 97%. masterorganicchemistry.com

Table 1: Representative Fischer Esterification Conditions for Picolinate (B1231196) Synthesis

| Carboxylic Acid Precursor | Alcohol | Catalyst | Temperature | Reaction Time | Yield (%) |

| 4-bromo-6-methylpicolinic acid | Ethanol (excess) | H₂SO₄ (catalytic) | Reflux | 4-8 hours | >90 |

| Acetic Acid | Ethanol (10-fold excess) | Acid Catalyst | Reflux | Not specified | 97 |

| Acetic Acid | Ethanol (1:1) | Acid Catalyst | Reflux | Not specified | 65 |

This table presents typical conditions and yields for Fischer esterification reactions. Specific yields for this compound may vary based on precise experimental parameters.

Regioselective Bromination Strategies

Achieving the desired regioselectivity, with the bromine atom specifically at the 4-position of the pyridine (B92270) ring, is a critical step in the synthesis. The directing effects of the existing substituents on the ring, namely the ester group at the 2-position and the methyl group at the 6-position, play a crucial role in guiding the electrophilic brominating agent.

A common method for this transformation is electrophilic aromatic substitution using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is often carried out in a suitable solvent, and the temperature is carefully controlled to minimize the formation of over-brominated or other isomeric byproducts.

For the closely related methyl 6-methylpicolinate, electrophilic bromination with elemental bromine (Br₂) in an aqueous or mixed solvent system like water-tetrahydrofuran (THF) at temperatures between 0–25°C has been reported to yield the 4-bromo derivative. It is anticipated that similar conditions would be effective for the ethyl ester.

A more advanced and highly regioselective method involves directed ortho-metalation (DoM). organic-chemistry.orgwikipedia.orgharvard.edu This technique utilizes a directing group to facilitate the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate is then quenched with an electrophilic bromine source, such as Br₂ or NBS, to install the bromine atom with high precision. While this method has been detailed for the synthesis of the methyl ester analog using a Turbo-Grignard reagent (TMPMgCl·LiCl) in THF at low temperatures (-50°C to -10°C), its application to the ethyl ester is a viable and potentially superior strategy for ensuring high regioselectivity.

Optimization of Reaction Parameters for Yield and Purity

To maximize the efficiency and cost-effectiveness of the synthesis, particularly on an industrial scale, the optimization of reaction parameters is essential. Key factors that influence the yield and purity of this compound include the choice of solvent, temperature control, and the use of catalytic systems.

Influence of Solvent Systems and Temperature Control

The selection of an appropriate solvent system is critical for both the esterification and bromination steps. In Fischer esterification, using an excess of ethanol not only drives the equilibrium but also serves as the solvent, simplifying the reaction setup.

For the bromination step, the solvent can significantly impact regioselectivity. For the methyl analog, aqueous or mixed aqueous-organic solvents like water/THF are preferred for electrophilic bromination as they can enhance bromine solubility and favor the desired 4-bromo isomer. In contrast, polar aprotic solvents such as dimethylformamide (DMF) have been found to reduce regioselectivity.

Temperature control is paramount to prevent side reactions. During bromination, lower temperatures (e.g., 0–25°C) are typically employed to minimize the risk of over-bromination, which can lead to the formation of di- or tri-brominated byproducts. In the DoM approach, cryogenic temperatures (e.g., -78°C to -10°C) are necessary to ensure the stability of the organometallic intermediates.

Table 2: Effect of Reaction Conditions on the Synthesis of 4-Bromo-picolinates

| Substrate | Brominating Agent | Solvent | Temperature (°C) | Reported Yield (%) |

| Methyl 6-methylpicolinate | Br₂ | Water/THF | 0-25 | 60-75 |

| Methyl 6-methylpicolinate | CuCN/Br₂ | Pyridine | 116 | 21 |

| Methyl 6-methylpicolinate | TMPMgCl·LiCl, then Br₂ | THF | -50 to -10 | High (not specified) |

This table provides data for the methyl analog, which can serve as a guide for the synthesis of the ethyl analog.

Catalytic Approaches to Enhance Synthetic Efficiency

Catalysis is fundamental to both the esterification and bromination steps. In Fischer esterification, strong Brønsted acids like sulfuric acid are the standard catalysts. However, for more sensitive substrates, milder Lewis acid catalysts could be employed. masterorganicchemistry.com

In the bromination step, various catalytic systems can be utilized. For electrophilic bromination with NBS, Lewis acids such as iron or aluminum chloride are often used. An alternative catalytic approach for bromination of the methyl analog involves the use of copper catalysts like copper(I) cyanide (CuCN) in a Rosenmund-von Braun type reaction, although this has been reported to give lower yields (21%). The primary advantage of such a method is the avoidance of harsh acidic conditions. The development of more efficient and selective catalysts for the bromination of picolinate derivatives remains an active area of research.

Comparative Analysis with Methyl Ester Analogs in Synthetic Performance

In organic synthesis, the choice between a methyl and an ethyl ester can have subtle but significant impacts on reaction outcomes. Comparative studies between this compound and its methyl ester analog, Mthis compound, reveal differences in reactivity and physical properties.

It has been observed that methyl esters can react faster in bromination reactions due to the higher electron-withdrawing effect of the methoxycarbonyl group compared to the ethoxycarbonyl group. This increased electrophilicity of the pyridine ring in the methyl ester can lead to shorter reaction times or allow for milder reaction conditions.

Conversely, the physical properties of the final products differ. Ethyl esters are generally more lipophilic than their methyl counterparts, which can be advantageous for applications requiring solubility in less polar environments. However, this can also affect purification processes such as crystallization or chromatography. Furthermore, ethyl esters may be more susceptible to hydrolysis, and this compound is often stored at refrigerated temperatures (4°C) to maintain stability.

Table 3: Comparison of Properties and Reactivity of Methyl vs. This compound

| Feature | Mthis compound | This compound |

| Reactivity in Bromination | Generally faster due to higher electron-withdrawing effect of the ester. | Generally slower than the methyl analog. |

| Lipophilicity | Less lipophilic. | More lipophilic. |

| Storage Stability | Generally more stable at room temperature. | May require refrigeration (4°C) due to higher susceptibility to hydrolysis. |

This comparative analysis is crucial for chemists to select the appropriate starting material and synthetic strategy based on the desired reaction efficiency, product properties, and downstream applications.

Differential Reaction Kinetics in Bromination Processes

The synthesis of this compound typically involves the electrophilic bromination of a precursor, such as ethyl 6-methylpicolinate. The rate and regioselectivity of this bromination are highly dependent on the electronic and steric effects of the substituents on the pyridine ring. The pyridine nitrogen itself is a deactivating group, making the ring less susceptible to electrophilic attack than benzene. However, the presence of activating and directing groups can significantly influence the outcome of the reaction.

In the case of ethyl 6-methylpicolinate, the methyl group at the 6-position is an activating group that directs electrophilic substitution to the ortho and para positions (3- and 4-positions). The ethyl ester group at the 2-position is a deactivating group. The interplay of these electronic effects, along with steric hindrance from the substituents, governs the differential reaction kinetics of bromination at various positions on the pyridine ring.

The following table, based on established principles of electrophilic aromatic substitution and data from analogous reactions, illustrates the predicted relative reactivity of different positions on the ethyl 6-methylpicolinate ring towards bromination.

Table 1: Predicted Relative Reaction Rates of Bromination on Ethyl 6-methylpicolinate

| Position on Pyridine Ring | Predicted Relative Rate | Influencing Factors |

|---|---|---|

| 4-position | Moderate | Activated by the 6-methyl group (para-directing); some steric hindrance. |

| 3-position | Low | Activated by the 6-methyl group (ortho-directing); sterically hindered by the adjacent 2-ester group. |

| 5-position | Very Low | Deactivated by the 2-ester group; not significantly activated by the 6-methyl group. |

Ester Hydrolysis Susceptibility and Stability Considerations

The stability of this compound, particularly its susceptibility to ester hydrolysis, is a critical factor in its synthesis, purification, storage, and application in subsequent synthetic steps. Ester hydrolysis can be catalyzed by both acids and bases, and the rate is influenced by the electronic and steric environment of the ester functional group.

The presence of the electron-withdrawing bromine atom at the 4-position and the pyridine nitrogen atom is expected to make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. This would suggest a higher rate of hydrolysis compared to unsubstituted ethyl picolinate.

While specific kinetic data for the hydrolysis of this compound is not available, a comparative study on the hydrolysis of substituted ethyl benzoates provides a useful analogy. nih.gov The study demonstrated that electron-withdrawing substituents generally increase the rate of hydrolysis. The half-life (t½) of hydrolysis for various esters under basic conditions was determined, offering a quantitative measure of their stability.

The following interactive data table presents the hydrolysis half-lives of relevant ethyl benzoate (B1203000) analogs, which can be used to infer the stability of this compound.

Table 2: Hydrolysis Half-life of Substituted Ethyl Esters

| Compound | Substituent at para-position | Hydrolysis Half-life (t½) in minutes nih.gov |

|---|---|---|

| Ethyl benzoate | -H | 14 |

| Ethyl p-bromobenzoate | -Br | 12 |

| Ethyl p-nitrobenzoate | -NO₂ | 8 |

The data indicates that the presence of an electron-withdrawing bromine atom in the para position of ethyl benzoate decreases its hydrolytic stability (shorter half-life) compared to the unsubstituted ester. It is reasonable to extrapolate that this compound would exhibit a similar or even enhanced susceptibility to hydrolysis due to the combined electron-withdrawing effects of the bromine atom and the pyridine nitrogen. Therefore, careful control of pH and temperature is crucial to prevent premature hydrolysis during its handling and use. The compound is typically stored at low temperatures (around 4°C) to maintain its stability.

Reactivity and Transformational Chemistry of Ethyl 4 Bromo 6 Methylpicolinate

Nucleophilic Aromatic Substitution Reactions of the Bromine Moiety

The bromine atom on the pyridine (B92270) ring of Ethyl 4-bromo-6-methylpicolinate is susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions involves the displacement of the bromide ion by a nucleophile. The reactivity of the aryl halide in SNAr is influenced by the electronic nature of the substituents on the aromatic ring. For a nucleophilic attack to occur, the aromatic ring, typically electron-rich, must be rendered electrophilic. youtube.comyoutube.com This is often achieved by the presence of electron-withdrawing groups. youtube.comyoutube.com In the case of this compound, the nitrogen atom in the pyridine ring and the ethyl ester group act as electron-withdrawing groups, facilitating nucleophilic attack.

The general mechanism for SNAr proceeds via an addition-elimination pathway. The nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is stabilized by the delocalization of the negative charge across the aromatic system and onto the electron-withdrawing groups. youtube.com Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

Amination Pathways and Product Formation

The bromine atom of this compound can be displaced by various amine nucleophiles to form 4-amino-substituted picolinate (B1231196) derivatives. These reactions are typically carried out by heating the bromo-picolinate with an excess of the desired amine, sometimes in the presence of a base or a catalyst to facilitate the reaction. For example, reaction with ammonia (B1221849) would yield Ethyl 4-amino-6-methylpicolinate, while reaction with a primary or secondary amine would result in the corresponding N-substituted amino-picolinates.

The general reaction scheme is as follows:

this compound + R-NH₂ → Ethyl 4-(R-amino)-6-methylpicolinate + HBr

Where R can be a hydrogen atom or an alkyl or aryl group. The specific conditions, such as solvent, temperature, and the use of a catalyst, would be optimized to maximize the yield of the desired product.

Thiolation Reactions for Sulfur-Containing Heterocycles

Similarly to amination, thiolation reactions involve the displacement of the bromine atom by a sulfur-containing nucleophile, such as a thiol or thiolate anion. researchgate.net These reactions are valuable for the synthesis of sulfur-containing heterocyclic compounds, which are of interest in medicinal and materials chemistry. The reaction of this compound with a thiol (R-SH) or its corresponding thiolate (R-S⁻) would yield an Ethyl 4-(R-thio)-6-methylpicolinate.

The general reaction scheme is as follows:

this compound + R-SH → Ethyl 4-(R-thio)-6-methylpicolinate + HBr

These thioether products can then be further manipulated. For instance, oxidation of the sulfide (B99878) could lead to the corresponding sulfoxide (B87167) or sulfone, or the thioether linkage could be a key component in the construction of a larger heterocyclic system.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

Palladium-Catalyzed Suzuki-Miyaura Coupling Methodologies

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organic halide or triflate. libretexts.org In the case of this compound, the bromine atom serves as the halide partner. This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate. libretexts.org This is often the rate-determining step. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, typically facilitated by a base. libretexts.org

Reductive Elimination: The two organic partners on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

Optimization of Catalytic Systems and Boron Reagents

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the optimization of the catalytic system. This includes the choice of palladium precursor, the ligand, the base, and the solvent.

| Parameter | Options & Considerations |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, and various pre-catalysts are commonly used. |

| Boron Reagent | Arylboronic acids are most common, but alkyl-, alkenyl-, and heteroarylboronic acids, as well as boronic esters (e.g., pinacol (B44631) esters), are also effective. The stability and reactivity of the boron reagent can influence the reaction outcome. nih.gov |

| Base | A base is required to activate the organoboron reagent for transmetalation. libretexts.org Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The choice of base can significantly impact the reaction rate and yield. |

| Solvent | A variety of solvents can be used, often a mixture of an organic solvent (e.g., toluene, dioxane, THF) and water. The solvent system affects the solubility of the reagents and the stability of the catalytic species. |

For this compound, a typical Suzuki-Miyaura coupling might involve reacting it with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ in a solvent mixture like dioxane and water at elevated temperatures.

Ligand Effects on Cross-Coupling Efficiency

The ligand coordinated to the palladium center plays a crucial role in the efficiency and selectivity of the Suzuki-Miyaura coupling. organic-chemistry.orgnih.gov The electronic and steric properties of the ligand influence both the oxidative addition and reductive elimination steps of the catalytic cycle. nih.govrsc.org

| Ligand Type | Properties & Effects | Examples |

| Phosphine (B1218219) Ligands | Electron-rich and bulky phosphine ligands are widely used. rsc.org They stabilize the palladium(0) species and promote oxidative addition. The steric bulk can also facilitate the reductive elimination step. | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃) organic-chemistry.org, Buchwald ligands (e.g., SPhos) nih.gov |

| N-Heterocyclic Carbenes (NHCs) | NHCs are strong sigma-donating ligands that form very stable complexes with palladium. They are often highly effective for coupling sterically hindered substrates or less reactive aryl chlorides. |

The choice of ligand can be critical for achieving high yields, especially in challenging couplings involving sterically demanding substrates or when trying to achieve specific stereochemical outcomes. organic-chemistry.orgmdpi.com For instance, bulky biarylphosphine ligands, often referred to as Buchwald ligands, have been shown to be highly effective for a broad range of Suzuki-Miyaura couplings. nih.govrsc.org The development of new and more efficient ligands is an active area of research. rsc.org

Stille Coupling for Carbon-Carbon Bond Formation

The Stille reaction is a palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organotin compound and an organic halide or triflate. numberanalytics.comwikipedia.org This reaction is a powerful tool in organic synthesis due to its tolerance of a wide variety of functional groups. youtube.comorganic-chemistry.org

In the context of this compound, the bromine atom at the 4-position makes it a suitable substrate for Stille coupling. The reaction involves the coupling of the bromopyridine with an organotin reagent, also known as a stannane. wikipedia.orgsigmaaldrich.com These reagents are typically of the form R-Sn(Alkyl)₃, where R is the organic group to be transferred. wikipedia.org

The general mechanism of the Stille reaction involves three key steps: numberanalytics.comwikipedia.org

Oxidative Addition: The palladium(0) catalyst adds to the carbon-bromine bond of this compound, forming a palladium(II) complex.

Transmetalation: The organic group from the organotin reagent is transferred to the palladium(II) complex, displacing the tin-containing byproduct.

Reductive Elimination: The newly formed carbon-carbon bond is eliminated from the palladium complex, regenerating the palladium(0) catalyst and yielding the final coupled product.

Commonly used organotin reagents in Stille couplings include tributyltin and trimethyltin (B158744) compounds. numberanalytics.com These reagents are known for their high reactivity and the ease with which they can be prepared. numberanalytics.com The scope of the Stille reaction is broad, allowing for the coupling of various sp²-hybridized groups, such as vinyl and aryl moieties, to the pyridine ring. wikipedia.org

A variety of organotin reagents are commercially available or can be synthesized, making this a versatile method for introducing diverse carbon-based substituents at the 4-position of the picolinate ring. wikipedia.orgsigmaaldrich.com

Table 1: Examples of Commercially Available Organotin Reagents for Stille Coupling

| Organotin Reagent | Formula |

|---|---|

| Tributyl(vinyl)tin | C₁₄H₃₀Sn |

| Allyltributylstannane | C₁₅H₃₂Sn |

| 2-(Tributylstannyl)thiophene | C₁₆H₃₀SSn |

| 2-(Tributylstannyl)pyridine | C₁₇H₃₁NSn |

| Bis(tributylstannyl)acetylene | C₂₆H₅₄Sn₂ |

This table is for illustrative purposes and does not represent an exhaustive list.

Emerging Cross-Coupling Strategies (e.g., Negishi, Sonogashira)

Beyond the Stille reaction, other palladium-catalyzed cross-coupling methods have emerged as powerful strategies for functionalizing this compound.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its ability to form carbon-carbon bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org The organozinc reagents are typically more reactive than their organotin and organoboron counterparts, though they are also more sensitive to air and moisture. nrochemistry.com For this compound, a Negishi coupling would involve the in-situ generation of an organozinc species, which then couples with the bromopyridine under palladium or nickel catalysis. wikipedia.orgorganic-chemistry.org

The Sonogashira coupling provides a route to synthesize arylalkynes by reacting a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This method allows for the direct introduction of an alkynyl group at the 4-position of the picolinate ring. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org Copper-free Sonogashira protocols have also been developed to address some of the environmental and practical issues associated with the use of copper. nih.gov

Table 2: Comparison of Cross-Coupling Strategies

| Coupling Reaction | Organometallic Reagent | Key Features |

|---|---|---|

| Stille | Organotin (R-SnR'₃) | Tolerant to many functional groups; tin byproducts can be toxic. wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc (R-ZnX) | High reactivity; moisture and air sensitive. wikipedia.orgnrochemistry.com |

Reduction Chemistry of the Ester Functional Group

The ester group of this compound can undergo reduction to afford the corresponding primary alcohol.

The selective reduction of the ester in the presence of the bromo and methyl substituents is a key transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this purpose. The reaction is generally carried out in an anhydrous solvent such as ether.

Alternatively, sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) can also be used, although it is generally a milder reducing agent. The choice of reducing agent can be crucial for achieving chemoselectivity, particularly in more complex molecules where other reducible functional groups may be present.

Investigations into Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.comlumenlearning.comlibretexts.orgmasterorganicchemistry.comlibretexts.org In the case of substituted pyridines like this compound, the existing substituents influence the position of further electrophilic attack. The pyridine nitrogen itself is electron-withdrawing, which generally deactivates the ring towards electrophilic attack compared to benzene.

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound—the C-Br bond, the ester, and the pyridine ring—necessitates careful consideration of chemo- and regioselectivity in its transformations.

In cross-coupling reactions, the palladium catalyst selectively activates the carbon-bromine bond, leaving the ester and methyl groups intact. This chemoselectivity is a hallmark of these reactions.

When considering reactions that could potentially occur at multiple positions, such as further functionalization of the pyridine ring, the inherent directing effects of the existing substituents become paramount. For instance, in a potential nucleophilic aromatic substitution, the positions ortho and para to the electron-withdrawing ester group would be activated. In contrast, for electrophilic attack, the directing effects described in section 3.4 would govern the outcome.

The selective reduction of the ester to the alcohol, as discussed in section 3.3.1, is another example of chemoselectivity, where the reducing agent is chosen to specifically target the ester without affecting the C-Br bond or the aromatic ring.

Advanced Applications in Organic Synthesis As a Building Block

Precursor in the Synthesis of Complex Pyridine-Based Scaffolds

The pyridine (B92270) nucleus is a privileged scaffold in medicinal chemistry and materials science. Ethyl 4-bromo-6-methylpicolinate serves as an excellent starting point for elaborating this core structure. The bromine atom can be readily displaced or transformed through various synthetic methodologies, allowing for the introduction of new functional groups and the construction of more intricate pyridine-based frameworks. This capability makes it an important intermediate for synthesizing complex organic molecules with tailored properties.

Enabling Synthesis of Biaryl Derivatives for Diverse Chemical Libraries

A primary application of this compound is in the synthesis of biaryl compounds through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, the bromine atom is substituted with an aryl group from an arylboronic acid or its ester. This reaction is highly efficient for creating a carbon-carbon bond between the pyridine core and various aromatic systems. The ability to easily couple this building block with a wide range of boronic acids allows for the rapid generation of diverse chemical libraries of biaryl derivatives, which are essential for screening in drug discovery and materials science.

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

|---|

Intermediate in the Formation of Specialty Chemicals and Materials

The functionalized pyridine derivatives synthesized from this compound often serve as key components in the production of specialty chemicals and materials. The tailored electronic and structural properties of the resulting biaryl and substituted pyridine molecules can be harnessed for applications that require specific optical, electronic, or binding characteristics. Its role as a versatile intermediate facilitates the development of novel compounds for use in niche, high-value sectors.

Role in the Synthetic Pathway to Potential Enzyme Inhibitors and Receptor Ligands

Due to its structural similarity to known biologically active compounds, this compound is a valuable starting material in medicinal chemistry for the synthesis of potential enzyme inhibitors and receptor ligands. The pyridine core is a common motif in many pharmaceuticals, and the ability to functionalize it at the 4-position allows for the exploration of structure-activity relationships (SAR). By synthesizing a library of derivatives, chemists can systematically modify the structure to optimize binding affinity and selectivity for specific biological targets like enzymes or receptors. Research has indicated its utility in developing lead compounds for new therapeutic agents, including those targeting inflammatory pathways.

Utilization in Agrochemical and Pharmaceutical Intermediate Synthesis

The versatility of this compound makes it a key intermediate in both the pharmaceutical and agrochemical industries. Its capacity to undergo a variety of chemical transformations allows for its incorporation into the synthetic routes of numerous complex target molecules. In the pharmaceutical sector, it is used in the development of drugs for conditions such as neurological and inflammatory disorders. In the agrochemical field, the pyridine scaffold is a component of many herbicides, fungicides, and insecticides, making this compound a valuable precursor for new crop protection agents.

Mechanistic Insights and Theoretical Studies of Ethyl 4 Bromo 6 Methylpicolinate Reactivity

Elucidation of Reaction Mechanisms through Kinetic Investigations

Comprehensive kinetic investigations detailing the reaction mechanisms of ethyl 4-bromo-6-methylpicolinate are scarce. Such studies are crucial for understanding the factors that govern the speed and outcome of its chemical reactions, particularly the common nucleophilic substitution at the 4-position and palladium-catalyzed cross-coupling reactions.

Isotope Effects in Rate-Determining Steps

Information regarding the study of isotope effects in the rate-determining steps of reactions involving this compound is not found in the surveyed literature. Isotope effect studies, for instance using deuterium (B1214612) labeling, are powerful tools for elucidating the transition state of a reaction, and this area remains unexplored for this compound.

Computational Chemistry and Quantum Mechanical Modeling

While computational chemistry is a powerful tool for understanding molecular structure and reactivity, specific quantum mechanical modeling studies for this compound are not present in available research.

Electronic Structure Analysis using Density Functional Theory (DFT)

There are no dedicated Density Functional Theory (DFT) studies in the public domain that analyze the electronic structure of this compound. Such an analysis would provide valuable information on electron density distribution, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential, which are key to understanding its reactivity towards electrophiles and nucleophiles.

Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the characterization of transition state structures for reactions of this compound through computational modeling have not been reported. These theoretical investigations would be invaluable for complementing experimental studies and for the rational design of new synthetic methodologies.

Validation of Theoretical Models with Experimental Kinetic Data

Given the absence of both specific theoretical models and detailed experimental kinetic data for this compound, no validation of theoretical predictions with experimental results has been published. This crucial step in computational chemistry, which ensures the reliability of the theoretical models, has not been undertaken for this compound.

Analysis of Substituent Electronic and Steric Effects

The reactivity of the pyridine (B92270) ring in this compound is a direct consequence of the electronic properties of its substituents. The pyridine nitrogen atom itself is strongly electron-withdrawing, which reduces the electron density of the aromatic ring system, making it deficient in electrons. uoanbar.edu.iq This deactivation generally hinders electrophilic aromatic substitution but significantly activates the ring for nucleophilic aromatic substitution, especially at positions ortho and para to the nitrogen (the 2-, 4-, and 6-positions). chegg.comlibretexts.org

In this specific molecule, the key positions are occupied by:

A bromine atom (C4): A halogen that acts as a leaving group.

A methyl group (C6): An electron-donating alkyl group.

An ethyl ester group (C2): An electron-withdrawing group.

The combined influence of these substituents creates an electron-poor ring that is primed for nucleophilic attack, with the bromine atom at the activated C4 position serving as a facile leaving group.

Comparative Reactivity of Halogen Leaving Groups (Bromine vs. Chlorine)

In nucleophilic aromatic substitution (SNAr) reactions, the identity of the halogen atom at the C4 position is a critical determinant of the reaction rate. The reaction typically proceeds via a two-step addition-elimination mechanism, where the first step, the nucleophilic attack on the carbon atom bearing the halogen, is usually the rate-determining step. libretexts.org This attack forms a negatively charged intermediate known as a Meisenheimer complex.

A comparison between bromine and a hypothetical chlorine atom at the C4 position reveals competing factors that influence their effectiveness as leaving groups. The key considerations are the electronegativity of the halogen and the strength of the carbon-halogen (C-X) bond.

Electronegativity: Chlorine is more electronegative than bromine. This stronger inductive electron withdrawal by chlorine makes the attached carbon atom more electrophilic and thus more susceptible to initial nucleophilic attack. This effect tends to lower the activation energy of the first, rate-limiting step. libretexts.org

Carbon-Halogen Bond Strength: The C-Cl bond is stronger than the C-Br bond. A weaker bond is easier to break, which would favor bromine as a better leaving group in the second, fast step of the reaction where the halogen is eliminated.

In most SNAr reactions, the first step (nucleophilic addition) is rate-limiting. Therefore, the halogen's ability to stabilize the transition state leading to the Meisenheimer complex through electron withdrawal is the dominant factor. This leads to a reactivity order that is often the reverse of that seen in aliphatic substitution, with fluoride (B91410) being the best leaving group. libretexts.orgresearchgate.net For bromine and chlorine, the difference in reactivity can be subtle and may depend on the specific reaction conditions and the nature of the nucleophile. However, the higher electronegativity of chlorine often leads to slightly faster or comparable reaction rates compared to bromine. nih.gov

| Property | Chlorine (Cl) | Bromine (Br) | Impact on SNAr Reactivity |

|---|---|---|---|

| Electronegativity (Pauling Scale) | 3.16 | 2.96 | Higher electronegativity (Cl) increases the electrophilicity of the C4 carbon, accelerating the rate-determining nucleophilic attack. |

| C(sp²)–X Bond Strength (kJ/mol) | ~400 | ~340 | Weaker bond (C-Br) is easier to cleave in the second (fast) step, but this has less influence on the overall rate. |

| Typical Reactivity Order | F > Cl ≈ Br > I | The rate is primarily governed by the attack step, not the leaving group's departure. |

Modulation of Ring Electron Density by Alkyl and Alkoxy Substituents (Methyl vs. Methoxy)

Methyl Group (-CH₃): The methyl group at the C6 position is a weak electron-donating group (EDG). It exerts its influence primarily through a positive inductive effect (+I), pushing electron density into the pyridine ring. researchgate.net This slightly increases the electron density of the ring, which would typically be expected to slow down the rate of nucleophilic attack by making the ring less electrophilic. However, its effect is generally modest.

Methoxy (B1213986) Group (-OCH₃): A methoxy group is more complex, exhibiting dual electronic effects. stackexchange.com

Inductive Effect (-I): Oxygen is highly electronegative, so the methoxy group is strongly electron-withdrawing by induction, pulling electron density away from the ring through the sigma bond. stackexchange.comwikipedia.org

Resonance Effect (+M): The oxygen atom has lone pairs of electrons that can be delocalized into the aromatic π-system. This is a powerful electron-donating effect. stackexchange.com

When a methoxy group is at the C6 position (ortho to the nitrogen), its strong positive resonance effect (+M) significantly increases electron density within the ring, particularly at the ortho and para positions relative to itself. This strong electron-donating character would make the pyridine ring less electrophilic and would likely decelerate the rate of nucleophilic substitution compared to a methyl group. While the inductive effect is withdrawing, the resonance effect is typically dominant for a methoxy group when it is positioned to participate in delocalization. wikipedia.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density | Predicted Impact on SNAr Rate |

|---|---|---|---|---|

| Methyl (-CH₃) | Weakly Donating (+I) | None (Hyperconjugation is minor) | Slightly increases | Minor decrease |

| Methoxy (-OCH₃) | Strongly Withdrawing (-I) | Strongly Donating (+M) | Significantly increases (Resonance dominates) | Significant decrease |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of ethyl 4-bromo-6-methylpicolinate in both solution and solid states. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), serves as the primary method for structural confirmation. rsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would feature two singlets (or narrow doublets due to four-bond coupling) for the two protons on the pyridine (B92270) ring. The ethyl ester group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, a characteristic pattern resulting from spin-spin coupling. The methyl group attached to the pyridine ring would appear as a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester group, carbons of the pyridine ring (with those bonded to bromine and nitrogen being significantly influenced), the methylene and methyl carbons of the ethyl group, and the carbon of the methyl substituent on the ring.

The anticipated chemical shifts for this compound are summarized in the table below.

| Atom | Expected ¹H NMR Data | Expected ¹³C NMR Data |

| Pyridine Ring Protons | ~7.5-8.0 ppm (2H, singlets) | ~120-160 ppm |

| Ethyl Ester (-OCH₂CH₃) | ~4.4 ppm (2H, quartet) | ~62 ppm |

| Ethyl Ester (-OCH₂CH₃) | ~1.4 ppm (3H, triplet) | ~14 ppm |

| Ring Methyl (-CH₃) | ~2.5 ppm (3H, singlet) | ~24 ppm |

| Ester Carbonyl (C=O) | N/A | ~165 ppm |

| Note: These are predicted values based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions. |

To unequivocally assign the ¹H and ¹³C signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign each carbon signal in the ¹³C spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H spectrum (e.g., linking the ring proton signals to their respective ring carbon signals).

While solution-state NMR describes the molecule's average structure in a solvent, solid-state NMR (ssNMR) provides invaluable information about its structure, conformation, and intermolecular interactions within a crystalline lattice. wikipedia.org In the solid state, anisotropic interactions, which are averaged out by molecular tumbling in solution, become prominent and can significantly broaden NMR signals. emory.edu

Techniques like Magic Angle Spinning (MAS) are used to reduce this broadening and obtain high-resolution spectra from solid samples. wikipedia.org For this compound, ssNMR could be used to:

Identify the presence of different polymorphs (different crystal packing arrangements).

Characterize intermolecular interactions, such as halogen bonding, where the bromine atom acts as an electrophilic region interacting with a nucleophilic atom on an adjacent molecule. mdpi.comnih.gov This is a known phenomenon in the crystal structures of halopyridines. nih.gov

Determine the precise molecular conformation adopted in the solid state, which may differ from the average conformation in solution.

Discrepancies can sometimes arise between structural data obtained from solution NMR and single-crystal X-ray diffraction. NMR provides an image of the molecule's average conformation and dynamics in solution, whereas crystallography gives a static snapshot of the molecule within a highly ordered crystal lattice. nih.gov

Methodologies to reconcile these differences often involve:

Variable-Temperature NMR Studies: These experiments can reveal dynamic processes in solution, such as slow rotation around single bonds, which might be "frozen" in the solid-state structure.

Computational Modeling: Quantum mechanical calculations can be used to model the structure and predict NMR parameters for both a single molecule (gas phase, simulating solution) and a periodic crystal structure. Comparing these computational results with the experimental NMR and crystallographic data can help explain observed differences. mdpi.com

Analysis of Intermolecular Forces: Differences are often attributable to strong intermolecular forces in the crystal, such as hydrogen or halogen bonds, which can enforce a specific conformation that is not necessarily the lowest energy conformation in solution. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for the characterization of this compound. It measures the mass of the parent ion with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its elemental composition.

For this compound (C₉H₁₀BrNO₂), a key feature in the mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in the appearance of two peaks of almost equal intensity for the molecular ion [M]⁺ and any bromine-containing fragments, separated by approximately 2 Da.

The predicted m/z values for various adducts of the molecule are presented below.

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₉H₁₁BrNO₂]⁺ | 243.9968 |

| [M+Na]⁺ | [C₉H₁₀BrNO₂Na]⁺ | 265.9787 |

| [M-H]⁻ | [C₉H₉BrNO₂]⁻ | 241.9822 |

| Data sourced from predicted values. uni.lu |

Analysis of the fragmentation pattern in the mass spectrum can further confirm the structure. Common fragmentation pathways for this molecule would likely involve the loss of the ethyl group (CH₃CH₂•), the ethoxy group (•OCH₂CH₃), or the entire ester functional group.

LC-MS and UPLC-MS for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful tools for the analysis of this compound. These techniques provide a dual-layered analysis, where the liquid chromatography component separates the compound from impurities and byproducts, and the mass spectrometry component provides mass-to-charge ratio (m/z) data, confirming the identity of the eluted compounds.

In a typical LC-MS setup for analyzing picolinate (B1231196) derivatives, a reversed-phase column, such as a C18 column, is often employed. sielc.com The mobile phase usually consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution, which may contain additives like formic acid or phosphoric acid to improve peak shape and ionization efficiency. sielc.com For instance, a method for analyzing zinc picolinate utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com While specific methods for this compound are not extensively detailed in publicly available literature, analogous methods for similar compounds provide a strong starting point. For example, in the analysis of chromium(III) picolinate, a mobile phase of acetonitrile and water (6:4) was used, resulting in a single dominant peak. researchgate.net

UPLC-MS offers significant advantages over conventional LC-MS, including higher resolution, increased sensitivity, and faster analysis times, which are attributable to the use of smaller particle size columns (typically < 2 µm). This enhanced separation capability is particularly valuable for resolving closely related impurities from the main compound. The mass spectrometer detector in both LC-MS and UPLC-MS can be used to identify potential byproducts, such as the hydrolyzed carboxylic acid, which would present a different m/z value than the parent ester.

A hypothetical LC-MS analysis of a sample containing this compound might yield the following results:

| Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Compound | Purity (%) |

|---|---|---|---|

| 4.52 | 245.97 | This compound | 98.5 |

| 2.10 | 217.96 | 4-bromo-6-methylpicolinic acid | 1.2 |

| 3.88 | 231.99 | Mthis compound | 0.3 |

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are indispensable for the purification and purity assessment of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of picolinate derivatives. clockss.org It offers high resolution and sensitivity, making it ideal for quantifying the purity of this compound and detecting trace impurities. A typical HPLC system for this purpose would utilize a C18 column with a mobile phase of acetonitrile and water. UV detection is commonly employed, as the pyridine ring of the picolinate structure absorbs UV light. clockss.org

For instance, periodic HPLC analysis can be used to monitor the stability of the compound under storage, detecting the formation of the hydrolyzed carboxylic acid byproduct. The retention time of the main compound and any impurities can be used for identification and quantification. Derivatization of related compounds to picolinates has been shown to improve separation efficiency on chiral stationary phases, highlighting the good chromatographic behavior of the picolinate functional group. clockss.org

A representative HPLC method for purity assessment might involve the following parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

While HPLC is suitable for the analysis of the non-volatile this compound, Gas Chromatography (GC) is the preferred method for identifying and quantifying volatile byproducts that may be present from the synthesis process. These could include residual solvents like ethanol (B145695) or byproducts from side reactions. In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). Separation is based on the boiling points and affinities of the compounds for the stationary phase. A mass spectrometer is often coupled with the GC (GC-MS) to provide definitive identification of the separated volatile components.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions, such as the synthesis of this compound. clockss.orglibretexts.org A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. chemguide.co.uk The plate is then placed in a sealed container with a suitable solvent or solvent mixture (the mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates, leading to their separation. chemguide.co.uk

For monitoring the synthesis of this compound, one would spot the starting material, the reaction mixture at various time points, and a reference standard of the product on the same plate. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. Visualization of the spots can be achieved under UV light, as pyridine derivatives are often UV-active, or by using staining agents like iodine or ninhydrin (B49086) for certain compounds. chemguide.co.uk The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the compounds.

Column chromatography is a preparative technique used for the purification and isolation of this compound from the crude reaction mixture. clockss.org The principle is similar to TLC, but on a much larger scale. A glass column is packed with a stationary phase, typically silica gel or alumina. researchgate.net The crude product is loaded onto the top of the column, and a solvent or a gradient of solvents (the eluent) is passed through the column. The components of the mixture travel down the column at different rates and are collected in separate fractions as they exit the column.

For the purification of this compound, a common solvent system would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The polarity of the eluent is gradually increased to elute compounds with increasing polarity. The fractions are typically analyzed by TLC to identify those containing the pure product, which are then combined and the solvent evaporated to yield the purified compound.

X-ray Crystallography for Solid-State Structural Elucidation

Analysis of Thermal Ellipsoids and Conformational Dynamics

In single-crystal X-ray diffraction studies, the concept of the thermal ellipsoid, formally known as an atomic displacement parameter, is used to represent the anisotropic thermal vibrations of atoms within a crystal lattice. wikipedia.org The size and orientation of these ellipsoids provide valuable information about the dynamics of the molecule. wikipedia.org For this compound, the analysis of thermal ellipsoids would likely reveal significant anisotropic displacement for the terminal atoms of the ethyl ester group, specifically the methyl carbon (C9) and the methylene carbon (C8), as well as for the bromine atom. This is indicative of greater thermal motion in these peripheral regions of the molecule compared to the more rigid pyridine core.

The conformational dynamics of the ethyl ester side chain are a key feature that can be elucidated from thermal ellipsoid data. The C7-O2-C8-C9 torsion angle is expected to exhibit a degree of variability, reflecting the potential for multiple low-energy conformations in the crystalline state. This flexibility can be quantified by analyzing the anisotropic displacement parameters (ADPs). Larger, more elongated ellipsoids for the C8 and C9 atoms would suggest a wider range of accessible conformations for the ethyl group.

A hypothetical representation of anisotropic displacement parameters (Uij) for this compound is presented in the table below. These values are illustrative and represent what would be expected from a typical single-crystal X-ray diffraction experiment at a standard temperature (e.g., 293 K). The Uij values are components of a symmetric tensor that describes the mean-square displacement of each atom along different crystallographic axes.

Table 1: Hypothetical Anisotropic Displacement Parameters (Uij) for this compound

| Atom | U11 | U22 | U33 | U23 | U13 | U12 |

|---|---|---|---|---|---|---|

| Br1 | 0.045(2) | 0.065(3) | 0.050(2) | -0.005(2) | 0.010(2) | 0.003(2) |

| O1 | 0.035(4) | 0.040(4) | 0.038(4) | -0.002(3) | 0.005(3) | 0.001(3) |

| O2 | 0.038(4) | 0.055(5) | 0.042(4) | -0.008(4) | 0.007(3) | -0.003(4) |

| N1 | 0.030(4) | 0.032(4) | 0.031(4) | 0.001(3) | 0.004(3) | 0.000(3) |

| C1 | 0.031(5) | 0.033(5) | 0.030(5) | 0.000(4) | 0.003(4) | -0.001(4) |

| C2 | 0.033(5) | 0.035(5) | 0.032(5) | 0.001(4) | 0.002(4) | 0.001(4) |

| C3 | 0.036(5) | 0.040(6) | 0.035(5) | -0.003(4) | 0.005(4) | 0.002(4) |

| C4 | 0.032(5) | 0.034(5) | 0.031(5) | 0.000(4) | 0.003(4) | -0.001(4) |

| C5 | 0.040(6) | 0.050(7) | 0.045(6) | -0.004(5) | 0.008(5) | 0.003(5) |

| C6 | 0.034(5) | 0.036(5) | 0.033(5) | 0.001(4) | 0.002(4) | 0.000(4) |

| C7 | 0.032(5) | 0.035(5) | 0.031(5) | 0.000(4) | 0.003(4) | -0.001(4) |

| C8 | 0.042(6) | 0.060(8) | 0.050(7) | -0.010(6) | 0.012(5) | -0.005(5) |

| C9 | 0.055(8) | 0.080(10) | 0.065(9) | -0.020(8) | 0.018(7) | -0.010(7) |

Pair Distribution Function (PDF) Analysis from X-ray Total Scattering for Disorder

Pair Distribution Function (PDF) analysis, derived from X-ray total scattering data, is a powerful technique for investigating the local structure of materials, particularly those with crystalline disorder. malvernpanalytical.commpg.de While conventional crystallography relies on Bragg peaks to determine the average, long-range structure, PDF analysis utilizes both the Bragg and diffuse scattering to provide information about atomic correlations over short and intermediate length scales. malvernpanalytical.comnih.gov

For a crystalline material like this compound, PDF analysis can reveal subtle structural disorder that is not apparent from standard diffraction methods. For example, while the molecule may have a well-defined average structure in the crystal, there could be localized deviations from this average. These might arise from slight rotations of the entire molecule, or more likely, from conformational disorder in the flexible ethyl ester group.

The PDF, G(r), represents the probability of finding two atoms separated by a distance r. A PDF analysis of this compound would be expected to show sharp peaks at short distances, corresponding to the well-defined intramolecular bond lengths (e.g., C-C, C-N, C=O, C-Br). At longer distances, corresponding to intermolecular interactions, the peaks would broaden, reflecting the degree of disorder in the crystal packing.

A hypothetical PDF analysis could reveal a distribution of Br...Br distances, suggesting some variation in the packing of the molecules. Furthermore, the analysis of atom-atom correlations involving the ethyl group (e.g., C8...H and C9...H) at various temperatures could quantify the degree of conformational disorder and provide insights into the energy landscape of the ethyl group's rotation.

Table 2: Hypothetical Interatomic Distances from PDF Analysis of this compound

| Atom Pair | Expected Distance (Å) from Model | Observed Peak in G(r) (Å) | Peak Width (Å) | Interpretation |

|---|---|---|---|---|

| C-N (pyridine) | 1.34 | 1.34 | 0.05 | Sharp peak indicating a well-defined bond length within the rigid ring. |

| C=O (ester) | 1.21 | 1.21 | 0.06 | Sharp peak, characteristic of the carbonyl bond. |

| C-Br | 1.89 | 1.89 | 0.07 | Relatively sharp peak, indicating a well-defined C-Br bond. |

| O2-C8 | 1.45 | 1.46 | 0.10 | Broader peak, suggesting some variation in the ester linkage. |

| C8-C9 | 1.52 | 1.53 | 0.15 | Broad peak, indicative of significant thermal motion and potential conformational disorder of the terminal methyl group. |

| Br...Br (intermolecular) | 4.50 | 4.52 | 0.30 | Broad peak, suggesting some disorder in the intermolecular packing along the axis defined by the bromine atoms. |

Emerging Research Frontiers and Future Prospects

Development of Novel Synthetic Transformations and Derivatization Strategies

The functionalization of pyridine (B92270) rings is a cornerstone of medicinal and materials chemistry. researchgate.netnews-medical.net Research is actively exploring novel synthetic transformations that go beyond traditional cross-coupling reactions. For Ethyl 4-bromo-6-methylpicolinate, this includes late-stage functionalization, where complex molecules are modified in the final steps of a synthesis. sioc.ac.cn This approach is critical for creating diverse compound libraries for drug discovery.

New strategies are being developed to introduce a variety of functional groups onto the pyridine scaffold. acs.org For instance, methods for the direct C-H functionalization of pyridines are gaining prominence, offering a more atom-economical alternative to traditional methods that require pre-functionalized starting materials. researchgate.net The development of stable pyridinium (B92312) ketene (B1206846) hemiaminals as reagents allows for unusually mild SNAr substitutions without the need for transition metal catalysts, simplifying the synthesis of aminopyridine derivatives. acs.org These emerging techniques could be applied to this compound to generate a wide array of novel derivatives with unique chemical and biological properties.

Catalysis Innovation for Enhanced Selectivity and Sustainability

Catalysis is at the heart of modern organic synthesis, and innovations in this field are directly impacting the use of compounds like this compound. acs.orgacs.org The development of new palladium, nickel, and copper-based catalysts is leading to more selective and sustainable cross-coupling reactions. beilstein-journals.orgnih.gov These advanced catalysts can operate under milder conditions, reduce waste, and improve yields. nih.gov

A significant focus is on "green chemistry," which aims to design chemical processes that are environmentally benign. rsc.org For pyridine synthesis, this includes the use of renewable starting materials like glycerol (B35011) and the development of reusable catalysts. rsc.orgresearchgate.net For example, palladium nanoparticles (PdNPs) are being explored as highly active and recyclable catalysts for cross-coupling reactions, offering a more sustainable alternative to traditional homogeneous catalysts. mdpi.com These innovations promise to make the synthesis and derivatization of this compound more efficient and environmentally friendly.

Integration into Automated and High-Throughput Synthesis Platforms

The integration of chemical synthesis with automated and high-throughput platforms is revolutionizing the way new molecules are discovered and optimized. synplechem.com Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. nih.govtechnologynetworks.comnih.govresearchgate.net

High-throughput experimentation (HTE) allows for the rapid screening of thousands of reaction conditions, accelerating the discovery of optimal synthetic routes. acs.org These automated platforms are particularly well-suited for the synthesis and derivatization of building blocks like this compound, enabling the rapid generation of large libraries of compounds for biological screening. nih.govacs.org The modular nature of these systems allows for the flexible combination of different synthetic steps, providing a powerful tool for medicinal chemistry and materials science. synplechem.com

Exploration of Stereoselective Synthetic Pathways to Chiral Analogs

Chirality plays a crucial role in the biological activity of molecules, and the development of stereoselective synthetic methods is a major focus of modern chemistry. mdpi.comresearchgate.net For this compound, the exploration of stereoselective pathways to chiral analogs could unlock new therapeutic possibilities. This can be achieved by introducing chiral centers into the molecule, for example, through asymmetric catalysis. acs.orgacs.orgbeilstein-journals.org

The development of chiral pyridine-containing ligands is a key area of research, as these ligands can be used to control the stereochemical outcome of a wide range of metal-catalyzed reactions. nih.govrsc.org Researchers are designing new chiral ligands with unique structural features to achieve high levels of enantioselectivity. acs.org These methods could be applied to synthesize chiral derivatives of this compound, leading to the discovery of new drug candidates with improved efficacy and reduced side effects. nih.gov

Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Profiling

A deeper understanding of reaction mechanisms is essential for optimizing synthetic processes. Advanced spectroscopic techniques and in situ monitoring tools are providing unprecedented insights into the dynamics of chemical reactions. mt.com Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy allow chemists to follow the progress of a reaction in real-time, providing valuable information about reaction kinetics, intermediates, and byproducts. mt.comresearchgate.net

This real-time analysis enables the rapid optimization of reaction conditions and facilitates a more thorough understanding of the underlying reaction mechanisms. For reactions involving this compound, in situ monitoring can be used to optimize cross-coupling reactions, track the formation of derivatives, and ensure the quality and purity of the final product. mt.com This data-rich approach to chemical synthesis is leading to more robust and efficient manufacturing processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.